Cas no 1155-38-0 (Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl-)

Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl- structure
1155-38-0 structure
Productnaam:Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl-
CAS-nummer:1155-38-0
MF:C19H14O
MW:258.313865184784
CID:181726
PubChem ID:14388

Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benz[a]anthra[5,6-b]oxirene,1a,11b-dihydro-11-methyl-
    • 7-methylbenz<a>anthracene 5,6-oxide
    • 7-methylbenzanthracene 5,6-oxide
    • 11-methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene
    • 1a,11b-Dihydro-11-methylbenz(3,4)anthra(1,2-b)oxirene
    • 5,6-Epoxy-5,6-dihydro-7-methylbenz(a)anthracene
    • 7-Methylbenz(a)anthracene 5,6 oxide
    • 7-Methylbenz(a)anthracene 5,6-oxide
    • 7-Methylbenz(a)anthracene-5,6-oxide
    • Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-
    • Benz(a)anthracene, 5,6-epoxy-5,6-dihydro-7-methyl-
    • CCRIS 1118
    • 7-Methylbenz[a]anthracene 5,6-oxide
    • Benz[a]anthracene, 5,6-epoxy-5,6-dihydro-7-methyl-
    • 11-Methyl-1a,11b-dihydrobenzo[3,4]anthra[1,2-b]oxirene #
    • 1155-38-0
    • 7-Methylbenz[a]anthracene 5,6-epoxide
    • 19-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene
    • DTXSID30921739
    • Benz[3,4]anthra[1,2-b]oxirene, 1a,11b-dihydro-11-methyl-
    • MFBSRFKHKCKLIC-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-14-8-4-5-9-15(14)18-19(20-18)17(11)16/h2-10,18-19H,1H3
    • InChI-sleutel: MFBSRFKHKCKLIC-UHFFFAOYSA-N
    • LACHT: C1=CC=C2C(C(=C3C(=C2)C2=CC=CC=C2C2OC32)C)=C1

Berekende eigenschappen

  • Exacte massa: 258.10452
  • Monoisotopische massa: 258.104465
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 0
  • Complexiteit: 391
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 12.5
  • Aantal tautomers: nothing
  • Oppervlakte lading: 0
  • XLogP3: 4.2

Experimentele eigenschappen

  • Dichtheid: 1.0651 (rough estimate)
  • Kookpunt: 361.57°C (rough estimate)
  • Vlampunt: 219.1°C
  • Brekindex: 1.5500 (estimate)
  • PSA: 12.53
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd